MAO-B Selective Inhibition: Complete Isoform Selectivity Reversal Versus 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
The target compound demonstrates a complete reversal of MAO isoform selectivity compared to the unsubstituted C7-hydroxy analog. While 7-hydroxy-3,4-dihydro-2(1H)-quinolinone inhibits MAO-A with an IC₅₀ of 183 μM and shows no effect on MAO-B [1], the target compound is essentially inactive against MAO-A (IC₅₀ > 100,000 nM, i.e., >100 μM) yet inhibits MAO-B with an IC₅₀ of 1,130 nM (1.13 μM) [2]. This represents a conversion from an MAO-A-preferring profile to an MAO-B-selective profile driven by the introduction of C6-OH, N1-methyl, and C3-methylamino substituents.
| Evidence Dimension | MAO isoform inhibition selectivity |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM (selectivity ratio >88-fold favoring MAO-B) |
| Comparator Or Baseline | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 22246-18-0): MAO-A IC₅₀ = 183,000 nM; MAO-B: no inhibition detected |
| Quantified Difference | Complete selectivity reversal from MAO-A (comparator) to MAO-B (target); target MAO-B IC₅₀ is 1.13 μM versus comparator MAO-A IC₅₀ of 183 μM |
| Conditions | Recombinant human MAO-A and MAO-B; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min incubation |
Why This Matters
MAO-B selective inhibitors are therapeutically relevant for Parkinson's disease without the dietary tyramine ('cheese effect') risk associated with MAO-A inhibition; this compound provides a structurally distinct MAO-B-selective chemotype compared to the MAO-A-biased 7-hydroxy analog commonly encountered as an aripiprazole impurity.
- [1] GLPbio. 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (GC35192). Product Datasheet: weak MAO-A inhibitor, IC₅₀ = 183 μM; no effect on MAO-B. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC₅₀ >1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. Assay: Inhibition of MAO assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline by fluorescence. View Source
